molecular formula C8H6N4O B594079 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 1269293-84-6

1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B594079
CAS No.: 1269293-84-6
M. Wt: 174.163
InChI Key: JOLFRTAXJFBODE-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the condensation of pyrimidine-2-carbaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of pyrimidine-2-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products Formed

    Oxidation: 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(Pyrimidin-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Halogenated derivatives such as 1-(pyrimidin-2-yl)-1H-pyrazole-5-bromide.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position of the pyrazole ring.

    1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid: Oxidized form of the compound.

Uniqueness

1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both pyrimidine and pyrazole rings provides a scaffold that can be modified to enhance its properties for various applications.

Properties

IUPAC Name

2-pyrimidin-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-6-7-2-5-11-12(7)8-9-3-1-4-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLFRTAXJFBODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718980
Record name 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-84-6
Record name 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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